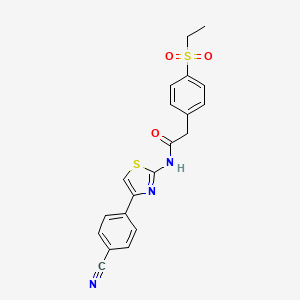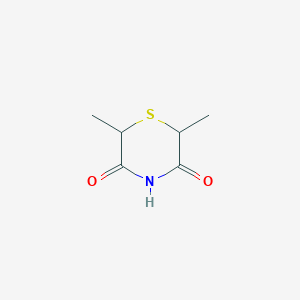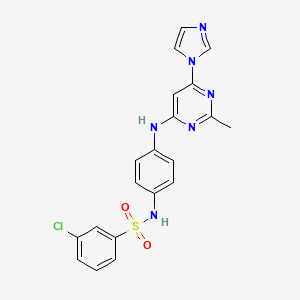
2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 19177-49-2 . It has a molecular weight of 249.74 and its IUPAC name is 1-([1,1’-biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride” is C14H15NO . The InChI code is 1S/C14H15NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14,16H,10,15H2;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point range of 191-196°C . The density is 1.1±0.1 g/cm3 and it has a boiling point of 415.6±33.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
In Vivo Metabolism and Synthetic Methods
- In Vivo Metabolism Studies : Research has identified various metabolic pathways for similar compounds, suggesting potential applications in studying the metabolic processes of psychoactive substances in biological systems (Kanamori et al., 2002).
- Synthesis of Enantioenriched Amino Alcohols : Highly enantioselective methods have been developed for generating protected trans-1,2-amino alcohols, indicating applications in the synthesis of enantiopure compounds for research and development in chemistry and pharmacology (Birrell & Jacobsen, 2013).
Molecular Dynamics and Quantum Chemical Studies
- Corrosion Inhibition : Quantum chemical and molecular dynamics simulation studies have been conducted on thiazole and thiadiazole derivatives, indicating the potential use of similar structures in corrosion inhibition of metals, highlighting the material science application of such compounds (Kaya et al., 2016).
DNA Interaction and Docking Studies
- DNA Binding Activities : Novel Schiff base ligands derived from diamines have shown DNA binding activity, suggesting applications in the development of new therapeutic agents or molecular biology tools (Kurt et al., 2020).
Polymer Modification and Hydrogel Applications
- Polymer Modification : Radiation-induced hydrogels modified with various amines, including amino acids, demonstrate increased swelling and thermal stability. These findings suggest applications in medical and environmental fields, such as drug delivery systems and water purification technologies (Aly & El-Mohdy, 2015).
Antimicrobial and Antifungal Activities
- Novel Isoxazole Derivatives : Synthesized isoxazole derivatives exhibited significant analgesic, antibacterial, and antifungal activities, pointing towards their potential in developing new pharmaceuticals (Sahu et al., 2009).
Agricultural Chemicals and Environmental Impact
- Agricultural Chemicals in Groundwater : Studies have correlated the presence of agricultural chemicals in groundwater to specific land uses, indicating the importance of monitoring and managing environmental impacts of chemical residues, including those related to similar compounds (Kolpin, 1997).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
2-amino-1-(4-phenylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14,16H,10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXZAADQLJXMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B2696128.png)
![Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2696129.png)
![Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2696130.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2696131.png)

![(E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide](/img/structure/B2696137.png)
![1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2696138.png)

![4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2696140.png)
![2-((5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696142.png)
![N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-4-methoxybenzamide](/img/structure/B2696143.png)
![4-bromo-2-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2696146.png)
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2696148.png)